1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an allyl group, a benzylpiperazine moiety, and a pyrrolidine-2,5-dione core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.
Attachment of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable benzylpiperazine derivative onto the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, forming various hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The pyrrolidine-2,5-dione core may also contribute to its biological effects by interacting with enzymes and other proteins involved in cellular processes.
Comparison with Similar Compounds
1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylpiperazine Derivatives: Compounds with the benzylpiperazine moiety exhibit similar receptor interactions but may have different pharmacokinetic and pharmacodynamic profiles.
Allyl Derivatives: These compounds contain the allyl group and may undergo similar chemical reactions but differ in their overall structure and activity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-prop-2-enylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h2-7,16H,1,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCSTBIXRIGUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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